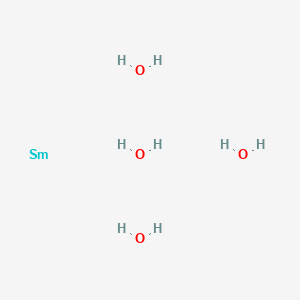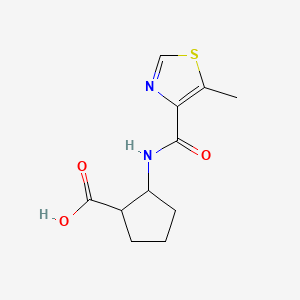
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is a specialized chemical compound primarily used in polymer chemistry and materials science. This compound is known for its unique properties that make it suitable for various industrial applications, particularly in the production of advanced polymer systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate typically involves the esterification of poly[oxy(methyl-1,2-ethanediyl)], α,α’-(2,2-dimethyl-1,3-propanediyl)bis[ω-hydroxy-] with prop-2-enoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, making it useful in the production of polymers and copolymers.
Esterification and Transesterification: It can participate in esterification and transesterification reactions, forming different ester derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.
Major Products Formed
科学的研究の応用
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymer systems with improved properties.
Materials Science: Incorporated into materials to enhance their mechanical strength, thermal stability, and chemical resistance.
Biomedical Applications: Explored for use in drug delivery systems and biomedical devices due to its biocompatibility and versatility.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants, providing improved performance characteristics.
作用機序
The mechanism of action of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive double bonds in the acrylate groups, which participate in free radical polymerization reactions. The pathways involved include the initiation, propagation, and termination steps of the polymerization process .
類似化合物との比較
Similar Compounds
Glyceryl propoxy triacrylate (GPTA): Similar in structure and used in similar applications, but with different mechanical properties.
2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate: Another related compound with comparable applications in polymer chemistry.
Uniqueness
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and rigidity in polymer systems. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .
特性
分子式 |
C12H18O5 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2 |
InChIキー |
KEPGNQLKWDULGD-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCOCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


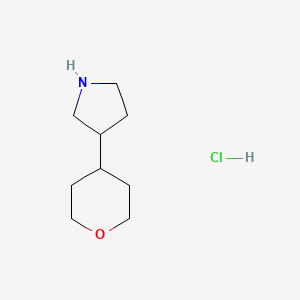
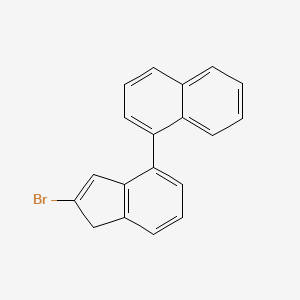
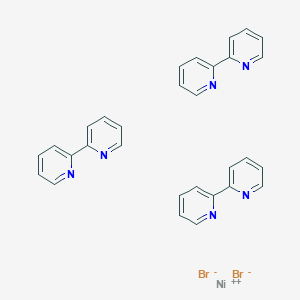
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)

![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
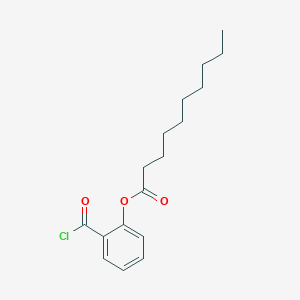
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
